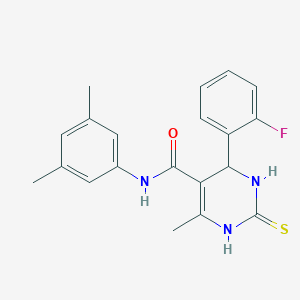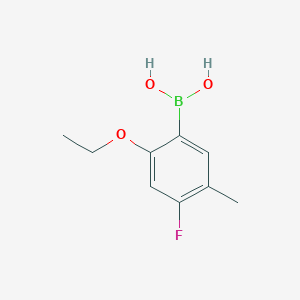
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its chemical structure is shown below:
Mechanism of Action
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a selective inhibitor of cyclin-dependent kinases (CDKs), a family of proteins that play a critical role in regulating cell cycle progression and cell division. By inhibiting CDKs, this compound blocks the proliferation of cancer cells and induces apoptosis (programmed cell death).
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines and to have immunomodulatory effects. It has also been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide for lab experiments is its selectivity for CDKs, which allows for more precise targeting of cancer cells. However, its potency and specificity may also limit its use in certain contexts, as it may have off-target effects or be less effective against cancers that do not rely heavily on CDKs for proliferation.
Future Directions
There are several areas of future research that could further elucidate the potential therapeutic applications of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide. These include:
- Investigating its efficacy against other types of cancer, such as solid tumors
- Exploring its potential use in combination with other anti-cancer agents
- Studying its immunomodulatory effects in more detail
- Developing more selective and potent CDK inhibitors based on the structure of this compound
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methylsulfonylpyrrolidine-1-carboxylic acid to form the intermediate N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxylic acid. This intermediate is then converted to the final product this compound through a series of chemical reactions, including the addition of a carbamate group and the removal of the methylsulfonyl group.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as multiple myeloma, chronic lymphocytic leukemia, and acute lymphoblastic leukemia. It has also demonstrated promising results in clinical trials for these indications.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXFAPEZGBCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2903750.png)
![Tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride](/img/structure/B2903754.png)
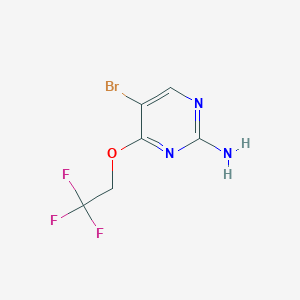
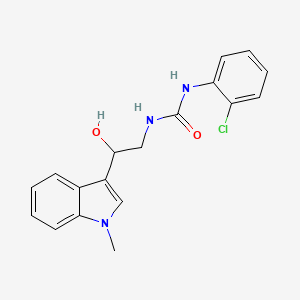
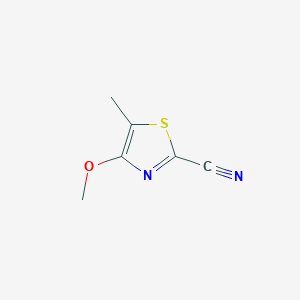
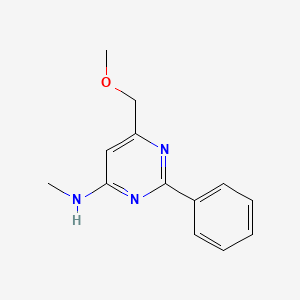
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)

![N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2903764.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)


